KM11060 is primarily sourced from synthetic processes involving quinoline derivatives. It is classified under the category of small organic molecules, with specific relevance in medicinal chemistry due to its structural components that may impart biological activity. The compound has been studied for its potential antimicrobial and antimalarial properties, as well as its role in enhancing the function of the cystic fibrosis transmembrane conductance regulator channel.
The synthesis of KM11060 typically involves the following steps:
The industrial production methods mirror laboratory techniques but are optimized for scalability, ensuring higher yields through refined reaction conditions and purification processes .
The molecular structure of KM11060 can be described as follows:
Structural analyses using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry confirm the integrity of its molecular structure .
KM11060 is involved in several chemical reactions:
The outcomes of these reactions depend on the specific reagents and conditions employed, leading to diverse products that can be further explored for their chemical properties .
The mechanism of action for KM11060 is multifaceted:
KM11060 exhibits several notable physical and chemical properties:
Quantitative analyses often include spectroscopic methods to determine purity and structural integrity .
KM11060 has a wide range of applications across various scientific domains:
KM11060 (7-chloro-4-[4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl]quinoline; CAS 774549-97-2) features a bifunctional architecture combining a chlorinated quinoline moiety and a sulfonylated piperazine ring. Retrosynthetic disconnection reveals two key synthons: 4,7-dichloroquinoline and 1-(4-chlorophenylsulfonyl)piperazine (Fig. 1). The quinoline core serves as the electron-deficient aromatic system, while the sulfonylated piperazine provides conformational flexibility and hydrogen-bond acceptor capacity. This disconnection strategy aligns with the reported synthetic route involving nucleophilic aromatic substitution (SNAr), where the piperazine nitrogen attacks C4 of the quinoline ring under basic conditions [5] [7].
Table 1: Key Synthons for KM11060 Synthesis
Synthon | Role | Commercial Source |
---|---|---|
4,7-Dichloroquinoline | Electrophilic core | Sigma-Aldrich (Cat# K1519) |
1-(4-Chlorophenylsulfonyl)piperazine | Nucleophilic sulfonamide precursor | Santa Cruz Biotechnology |
The quinoline C4 position is activated toward SNAr due to the electron-withdrawing nitrogen, enabling C–N bond formation with the secondary amine of the sulfonylated piperazine. Computational analysis (XLogP: 4.39) confirms optimal lipophilicity for membrane permeability, consistent with its biological function as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector [1] [6]. Post-coupling, crystallization from dimethyl sulfoxide (DMSO) yields the pure product as a white solid (mp >300°C), with structure validation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) [7] [8].
Sulfonylation efficiency is critical for constructing KM11060’s sulfonamide pharmacophore. Traditional copper-catalyzed methods (e.g., CuI/DMSO, 80°C) achieved moderate yields (65–75%) but required metal catalysts and prolonged reaction times [4]. Recent advancements employ photoinduced electron donor-acceptor (EDA) complexes for radical sulfonylation under additive-free conditions. This method utilizes sulfonyl chlorides (e.g., 4-chlorobenzenesulfonyl chloride) activated by visible light (455–460 nm blue LED), generating sulfonyl radicals that undergo regioselective addition to electron-deficient heterocycles like quinoline [2] [3].
Table 2: Sulfonylation Methods for KM11060 Synthesis
Method | Conditions | Yield | Advantages |
---|---|---|---|
Copper Catalysis | CuI (10 mol%), DMSO, 80°C, 12 h | 68% | Broad substrate tolerance |
Photoinduced EDA Complex | CH₃CN/H₂O (2:1), RT, 2 h, 455 nm | 80% | Metal-free, room temperature |
Solvent optimization revealed that acetonitrile-water (2:1) significantly enhances cyclization efficiency by facilitating hydrolysis of the imine intermediate during quinoline functionalization [3]. This approach aligns with green chemistry principles by eliminating transition metals and reducing energy input. Gram-scale synthesis (76% yield) further validates the robustness of this photochemical strategy [3].
Although KM11060 lacks chiral centers, stereoelectronic effects govern its bioactive conformation. The sulfonamide’s gauche conformation (N–S torsion: ~75°) optimizes hydrogen-bond acceptor capacity, while the quinoline C4–N bond restricts rotation, creating a semi-rigid scaffold. Computational models (DFT: B3LYP/6-31G*) indicate that chlorine substituents enforce coplanarity between the quinoline and distal chlorophenyl ring, enhancing π-stacking interactions with biological targets [6] [8].
Conformational analysis via X-ray crystallography confirms:
These features enable KM11060 to bind F508del-CFTR by stabilizing nucleotide-binding domain 1 (NBD1), as evidenced by molecular docking studies. The molecule’s topological polar surface area (61.89 Ų) further supports membrane permeability, critical for intracellular trafficking correction [1] [7].
Table 3: Structural and Analytical Data for KM11060
Parameter | Value | Method |
---|---|---|
Molecular formula | C₁₉H₁₇Cl₂N₃O₂S | HRMS (ESI-TOF) |
Exact mass | 421.0419 Da | [6] [8] |
XLogP | 4.39 | Computational prediction |
Hydrogen bond acceptors | 5 | Lipinski’s rule compliance |
Rotatable bonds | 3 | [1] |
Conformation energy minimum | Dihedral N–S–N–C: 75.3° | XRD/DFT optimization |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7